molecular formula C9H10FNO2 B1412753 N-Ethyl-3-fluoro-5-hydroxybenzamide CAS No. 1881320-67-7

N-Ethyl-3-fluoro-5-hydroxybenzamide

Cat. No.: B1412753
CAS No.: 1881320-67-7
M. Wt: 183.18 g/mol
InChI Key: UPUPOQPJXBEBDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-hydroxybenzamide is a synthetic small molecule belonging to the class of fluorinated hydroxybenzamides. These compounds are of significant interest in medicinal chemistry and oncology research due to their potential as molecular scaffolds for developing targeted therapies . Benzamide analogues have been extensively studied for their ability to interact with key biological targets, including histone deacetylase (HDAC) enzymes and kinase receptors, which play critical roles in cell proliferation and survival pathways . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to inhibit specific enzymatic activity or protein-protein interactions. Its structure, featuring a fluorine atom and a hydroxy group on the benzene ring, along with an ethylamide side chain, makes it a versatile building block for structure-activity relationship (SAR) studies. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the hydroxy group offers a site for further chemical modification . This product is intended for research applications such as in vitro cytotoxicity assays, molecular docking simulations to predict binding modes, and as a standard in analytical chemistry. It is supplied as a high-purity solid and must be stored according to standard laboratory practices for organic compounds. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-fluoro-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUPOQPJXBEBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 3 Fluoro 5 Hydroxybenzamide and Analogues

Retrosynthetic Analysis of N-Ethyl-3-fluoro-5-hydroxybenzamide

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the amide bond in this compound, yielding the primary precursors: 3-fluoro-5-hydroxybenzoic acid and ethylamine.

This strategy allows for a modular approach, where analogues of the final compound can be readily synthesized by substituting either the benzoic acid or the amine component with a desired variation.

Precursor Synthesis Strategies

A similar strategic sequence could be envisioned for 3-fluoro-5-hydroxybenzoic acid, likely starting from a commercially available fluorinated benzoic acid derivative. The synthesis of other isomers, such as 3-fluoro-4-hydroxybenzoic acid, has been achieved by the demethylation of 3-fluoro-4-methoxybenzoic acid using agents like hydrogen bromide in acetic acid. prepchem.comsigmaaldrich.com Another approach involves the carboxylation of a corresponding phenol; for instance, 3-hydroxy-4-fluorobenzoic acid has been synthesized from 4-fluorophenol. google.com

Ethylamine is a primary aliphatic amine that is produced on a large industrial scale through several methods. wikipedia.org Analogous methods can be applied to produce other simple aliphatic amines. The primary synthetic routes are summarized below. wikipedia.orgstudymind.co.ukdocbrown.infosciencemadness.org

Reaction of Alcohols with Ammonia (B1221849): The most common industrial method involves the reaction of ethanol (B145695) with ammonia at high temperatures over an oxide catalyst. This process also co-produces diethylamine (B46881) and triethylamine. wikipedia.org

Reductive Amination: Acetaldehyde can undergo reductive amination with ammonia to yield ethylamine. wikipedia.org This is a versatile method for producing various amines.

Nucleophilic Substitution: The reaction of a haloethane, such as chloroethane (B1197429) or bromoethane, with ammonia serves as a classic laboratory-scale synthesis. wikipedia.orgstudymind.co.uksciencemadness.org This reaction typically produces a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, which requires subsequent separation. studymind.co.ukdocbrown.info

Reduction of Nitrogen-Containing Functional Groups: Ethylamine can also be prepared by the reduction of functional groups like nitriles (acetonitrile), amides (acetamide), or nitro compounds (nitroethane). wikipedia.orgstudymind.co.uk A common laboratory reducing agent for these transformations is lithium aluminum hydride. wikipedia.orgsciencemadness.org

Transition-metal catalysis offers modern approaches to synthesizing aliphatic amines, including methods like hydroamination, which involves the direct addition of an amine to an unactivated alkene. acs.org

Synthetic MethodStarting MaterialsKey Reagents/ConditionsPrimary ProductNotable Features
Reaction with AmmoniaEthanol, AmmoniaOxide catalyst, high temperatureEthylamineLarge-scale industrial process; co-produces diethylamine and triethylamine. wikipedia.org
Reductive AminationAcetaldehyde, AmmoniaReducing agent (e.g., H₂/catalyst)EthylamineA versatile and widely used method. wikipedia.org
Nucleophilic SubstitutionHaloethane (e.g., Bromoethane), AmmoniaBase (e.g., KOH)EthylamineClassic lab method; produces a mixture of primary, secondary, and tertiary amines. wikipedia.orgstudymind.co.uksciencemadness.org
Reduction of NitrilesAcetonitrileReducing agent (e.g., LiAlH₄, H₂/catalyst)EthylamineCommon laboratory route from nitriles. wikipedia.orgstudymind.co.uk

Amide Bond Formation Techniques

The formation of the amide bond is a cornerstone reaction in organic synthesis and is central to the preparation of this compound. numberanalytics.commdpi.com This transformation involves the reaction of a carboxylic acid (or its derivative) with an amine. numberanalytics.com The two principal strategies for this coupling are direct condensation and the use of activated carboxylic acid intermediates.

Direct condensation involves heating a carboxylic acid and an amine together, typically at high temperatures (often >160 °C), to form an amide with the elimination of a water molecule. encyclopedia.pubacsgcipr.org A key challenge is the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt. encyclopedia.pub

To overcome this and drive the equilibrium towards the amide product, the water byproduct must be removed. acsgcipr.org This can be achieved using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. While this method is atom-economical, the high temperatures required can be energy-intensive and may not be suitable for thermally sensitive substrates. acsgcipr.org More recently, hydrothermal synthesis conditions (e.g., 250 °C in sealed tubes) have been shown to facilitate the direct condensation of some carboxylic acids and amines in water, with yields up to 90% over a few hours. sci-hub.seacs.org

To circumvent the harsh conditions of direct condensation, the carboxylic acid is often converted into a more reactive electrophilic species. This is the most common and generally more efficient approach to amide bond formation. numberanalytics.comresearchgate.net

Activation via Acyl Halides: A traditional two-step method involves converting the carboxylic acid to a highly reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine, even at low temperatures, to form the amide with high efficiency.

Activation with Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid in situ to generate a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine. numberanalytics.comnih.gov This approach avoids the isolation of sensitive acyl chlorides and often minimizes side reactions, such as racemization in the case of chiral carboxylic acids. nih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govgrowingscience.com Other classes of reagents include phosphonium (B103445) salts (e.g., BOP) and uronium/guanidinium salts like HATU. nih.govgrowingscience.com

Reagent ClassExample(s)Common AdditivesKey Features
CarbodiimidesEDC, DCCHOBt, DMAPWidely used; EDC byproducts are water-soluble, simplifying purification. nih.gov
Uronium/Guanidinium SaltsHATUDIPEAHighly efficient and fast-acting, often used for difficult couplings. growingscience.com
Phosphonium SaltsBOP, PyBOPBase (e.g., DIPEA, Et₃N)Effective for peptide synthesis and sterically hindered substrates.
Acyl Halide FormationThionyl Chloride (SOCl₂), Oxalyl ChlorideNone required for coupling stepForms a highly reactive acyl chloride intermediate.

Purification and Isolation Procedures for this compound and Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a compound of high purity, which is essential for subsequent analytical and biological evaluation. A combination of chromatographic and recrystallization techniques is typically employed.

Chromatography: Column chromatography is a primary method for the purification of the crude product. The choice of stationary and mobile phases is critical for effective separation.

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Recrystallization: Following chromatographic purification, recrystallization can be employed to obtain a highly crystalline and pure product. The selection of an appropriate solvent system is key to successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Isolation of Intermediates: The key intermediate in the synthesis of this compound is 3-fluoro-5-hydroxybenzoic acid. nih.gov Its purification is also achieved through recrystallization, often from water or an aqueous organic solvent mixture. The purity of the intermediate is vital as it directly impacts the purity of the final product.

Purification Step Technique Typical Solvents/Reagents Purpose
Crude ProductColumn ChromatographySilica Gel (Stationary Phase), Hexane/Ethyl Acetate Gradient (Mobile Phase)Removal of unreacted starting materials and by-products.
Purified ProductRecrystallizationEthanol/Water, Ethyl Acetate/Hexane, or TolueneTo obtain a highly crystalline and pure final compound.
Intermediate (3-fluoro-5-hydroxybenzoic acid)RecrystallizationWater or aqueous organic solventTo ensure the purity of the starting material for the amidation reaction.

Derivatization and Structural Diversification Strategies

The structural framework of this compound offers several sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

The N-ethyl group can be readily modified to explore the impact of different alkyl or aryl substituents on the compound's properties.

N-Alkylation/N-Arylation: Starting from the primary amide, 3-fluoro-5-hydroxybenzamide (B1403573), various alkyl or aryl groups can be introduced via N-alkylation or N-arylation reactions. This can be achieved using alkyl halides, aryl halides, or other electrophilic reagents in the presence of a base.

Synthesis of Analogs with Different N-Substituents: A more direct approach involves the amide coupling of 3-fluoro-5-hydroxybenzoic acid with a diverse range of primary or secondary amines. This allows for the synthesis of a wide array of N-substituted analogs.

Modification Reagents and Conditions Resulting Structure
N-AlkylationAlkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N-Alkyl-3-fluoro-5-hydroxybenzamide
N-ArylationAryl halide (e.g., phenyl iodide), Catalyst (e.g., CuI), Base (e.g., K₂CO₃), LigandN-Aryl-3-fluoro-5-hydroxybenzamide
Amide CouplingVarious primary or secondary amines, Coupling agents (e.g., HATU, HOBt, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF, CH₂Cl₂)N-Substituted-3-fluoro-5-hydroxybenzamide

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents (fluoro, hydroxyl, and amide groups) will direct the position of the incoming electrophile. The hydroxyl group is a strongly activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The amide group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide, iodine with an oxidizing agent). The position of halogenation will be influenced by the directing effects of the existing substituents.

Nitration: Nitration of the benzene (B151609) ring can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid, introducing a sulfonic acid group onto the aromatic ring. google.com

Substitution Reaction Typical Reagents Potential Product
HalogenationN-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), I₂/oxidizing agentN-Ethyl-polyhalo-3-fluoro-5-hydroxybenzamide
NitrationHNO₃/H₂SO₄N-Ethyl-3-fluoro-5-hydroxy-nitrobenzamide
SulfonationFuming H₂SO₄This compound sulfonic acid

The phenolic hydroxyl group is a versatile functional group that can be transformed into a variety of other functionalities.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or substituted alkyl chains.

Esterification: Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. libretexts.org This introduces an ester functionality, which can modulate the compound's lipophilicity and metabolic stability. nih.gov

Transformation Typical Reagents Resulting Functional Group
EtherificationAlkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., acetone)Alkoxy group (-OR)
EsterificationAcyl chloride (e.g., acetyl chloride) or Carboxylic acid/coupling agentEster group (-OC(O)R)

Stereoselective Synthesis Considerations for Chiral Analogues

The introduction of chirality into benzamide (B126) structures can lead to compounds with distinct pharmacological profiles. For analogs of this compound, chirality can be introduced in several ways.

Use of Chiral Building Blocks: Chiral analogs can be synthesized by using enantiomerically pure starting materials, such as a chiral amine in the amide coupling step or a chiral building block for modifying the N-ethyl group.

Asymmetric Synthesis: Asymmetric catalytic methods can be employed to introduce stereocenters. For instance, asymmetric reduction of a ketone precursor could generate a chiral alcohol.

Atropisomerism: If bulky substituents are introduced at the positions ortho to the amide bond, rotation around the aryl-carbonyl bond can be restricted, leading to the formation of stable atropisomers. nih.govrsc.org The synthesis of such atropisomeric benzamides can be achieved using chiral catalysts or auxiliaries to control the stereochemistry of the axis of chirality. nih.govrsc.org The development of catalytic asymmetric methods for the synthesis of axially chiral amides is an active area of research. nih.govrsc.orgresearchgate.net

Chirality Source Synthetic Strategy Example
Chiral Starting MaterialAmide coupling with a chiral amineReaction of 3-fluoro-5-hydroxybenzoic acid with (R)- or (S)-1-phenylethylamine.
Asymmetric CatalysisAsymmetric reduction of a prochiral ketoneReduction of a ketone-containing analog with a chiral reducing agent (e.g., CBS reagent).
AtropisomerismIntroduction of bulky ortho substituentsSynthesis of an N-aryl analog with bulky groups ortho to the N-aryl bond, potentially using a chiral catalyst to induce atroposelectivity. nih.govrsc.org

Structure Activity Relationship Sar Studies of N Ethyl 3 Fluoro 5 Hydroxybenzamide Derivatives

Identification of Key Pharmacophoric Elements within N-Ethyl-3-fluoro-5-hydroxybenzamide

The fundamental structure of this compound comprises a central benzamide (B126) core, which itself is composed of a benzene (B151609) ring and an amide linker. Attached to this core are three key substituents: an ethyl group on the amide nitrogen, a fluorine atom, and a hydroxyl group on the benzene ring. These elements—the substituted benzene ring, the amide linker, and the N-alkyl group—constitute the essential pharmacophore, the specific arrangement of atoms or functional groups necessary for biological activity. The interplay of these components, their electronic properties, and their spatial orientation dictates the molecule's interaction with its biological target.

Impact of N-Alkyl Chain Variations on Biological Activity

The nature of the alkyl substituent on the amide nitrogen (the N-alkyl chain) has been shown to be a critical determinant of the biological activity of benzamide derivatives. This is often due to its influence on the compound's lipophilicity, steric profile, and ability to form key interactions within a target's binding pocket.

Ethyl Group vs. Cyclopropyl (B3062369), Methyl, and Isopropyl Analogues

Generally, the transition from a small methyl group to a slightly larger ethyl group can enhance binding affinity due to increased van der Waals interactions within a hydrophobic pocket of the target protein. The introduction of a cyclopropyl group often introduces conformational rigidity and can explore different regions of the binding site, sometimes leading to a significant boost in activity. The bulkier isopropyl group can either be beneficial, by providing a better fit in a larger hydrophobic pocket, or detrimental, due to steric hindrance that prevents optimal binding. The ideal N-alkyl substituent is therefore highly dependent on the specific topology of the biological target.

The following table provides a hypothetical representation of how such data might be presented, based on common findings in medicinal chemistry.

CompoundN-Alkyl GroupRelative Biological Activity (Hypothetical)
1Methyl+
2Ethyl ++
3Cyclopropyl+++
4Isopropyl+

This table is for illustrative purposes only and does not represent actual experimental data.

Influence of Fluorine and Hydroxyl Group Positions on the Benzene Ring

The hydroxyl group at the 5-position is a crucial hydrogen bond donor and/or acceptor, enabling a strong and specific interaction with the biological target. The relative meta-positioning of the fluoro and hydroxyl groups is critical for establishing a specific interaction pattern within the binding site. Altering their positions to ortho or para would significantly change the molecule's electronic and steric properties, likely leading to a decrease or complete loss of biological activity.

Benzene Ring Substituent Effects on Activity and Selectivity

Beyond the foundational fluoro and hydroxyl groups, the introduction of other substituents onto the benzene ring can further refine the activity and selectivity of this compound derivatives. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can have profound effects.

For instance, adding small alkyl groups could enhance hydrophobic interactions, while introducing polar groups like an amino or a methoxy (B1213986) group could create new hydrogen bonding opportunities. The position of these additional substituents is also critical. For example, a substituent ortho to the amide linker could cause steric clashes that disrupt the optimal binding conformation. Conversely, a substituent at the 4- or 6-position might extend into a previously unoccupied pocket of the target, thereby increasing affinity and selectivity.

Linker Region Modifications in Benzamide Derivatives and Their SAR Implications

Studies on other benzamide series have shown that altering the linker's rigidity or length can be a powerful tool for lead optimization. For example, replacing the amide with a more flexible ether or a more rigid cyclic structure can reorient the two ends of the molecule relative to each other, potentially leading to improved binding. In some cases, the introduction of a substituent on the linker itself can provide an additional point of interaction with the target. For instance, benzamide derivatives with functionalized ethylenic linkers have been explored to enhance antimicrobial activity and provide handles for further chemical modification. nih.gov

Rational Design Strategies for this compound Lead Optimization

The optimization of a lead compound like this compound into a clinical candidate relies on rational design strategies. This iterative process involves designing, synthesizing, and testing new analogues based on an evolving understanding of the SAR.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role. These methods can help to visualize how the molecule fits into its binding site and predict the potential impact of structural modifications. For example, computational approaches can guide the selection of new substituents for the benzene ring or suggest modifications to the N-alkyl group to improve target engagement. This data-driven approach accelerates the discovery of more potent and selective derivatives while minimizing the synthesis of less promising compounds.

Mechanistic and Molecular Interaction Studies of N Ethyl 3 Fluoro 5 Hydroxybenzamide Analogues

Identification of Potential Biological Targets

The diverse pharmacological activities of benzamide (B126) derivatives suggest that they can interact with a range of biological targets. walshmedicalmedia.com This section explores the potential of N-Ethyl-3-fluoro-5-hydroxybenzamide analogues to modulate several key proteins and pathways implicated in various diseases.

Histone Deacetylase (HDAC) Inhibition Profile

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Benzamides are a well-established class of HDAC inhibitors. nih.govnih.gov For instance, MS-275 (Entinostat) is a benzamide-containing HDAC inhibitor that has been extensively studied. nih.gov

The general structure of many benzamide HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In the case of this compound, the benzamide moiety itself can act as the zinc-binding group. The N-ethyl group and the substitutions on the phenyl ring (3-fluoro and 5-hydroxy) would function as the cap group, directly influencing the binding affinity and selectivity.

Studies on related linker-less benzamides have shown that the nature and position of substituents on the aryl ring are critical for potent and selective HDAC inhibition. For example, compounds with different aryl and heteroaryl cap groups have been shown to be potent and highly selective HDAC3 inhibitors. nih.gov The presence of a hydroxyl group on the benzamide ring, in particular, is a feature found in some HDAC inhibitors, where it can form key hydrogen bond interactions within the active site. The fluorine atom, an electron-withdrawing group, can also modulate the electronic properties of the aromatic ring and influence binding.

Menin/MLL Protein-Protein Interaction Modulation

The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of leukemia. nih.govnih.gov The disruption of this protein-protein interaction (PPI) is a validated therapeutic strategy. nih.gov While the most potent inhibitors of the menin-MLL interaction are often based on thienopyrimidine or other heterocyclic scaffolds, the chemical space of menin-MLL inhibitors is expanding. nih.govwipo.int

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for the treatment of various central nervous system disorders. nih.govnih.gov Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. mdpi.com These NAMs bind to a site distinct from the endogenous ligand (glutamate) binding site, and in doing so, they decrease the receptor's response to glutamate. nih.govmdpi.com

The binding site for these allosteric modulators is located within the transmembrane domain of the receptor. mdpi.comnih.gov Structure-activity relationship studies of aryl benzamide mGluR5 NAMs have revealed the importance of the substitution pattern on the benzamide ring for binding affinity. mdpi.com A computational study on a series of aryl benzamide derivatives as mGluR5 NAMs highlighted that these molecules can adopt "linear" or "arc" conformations within the binding pocket, stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com The presence of a fluorine atom and a hydroxyl group on the phenyl ring of this compound could potentially allow for such interactions within the allosteric binding site of mGluR5.

Nucleoside Analogue Related Mechanisms

Nucleoside analogues are a class of antiviral and anticancer agents that mimic natural nucleosides and interfere with nucleic acid synthesis. nih.govwikipedia.org A key example linking the benzamide structure to this mechanism is Benzamide Riboside (BR). nih.govnih.gov BR is a C-nucleoside that, once inside the cell, is metabolized to its active form, benzamide adenine (B156593) dinucleotide (BAD). nih.govnih.gov BAD then inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the synthesis of guanine (B1146940) nucleotides, thereby depleting the cell of GTP and inhibiting DNA and RNA synthesis. nih.gov

It is important to note that this compound itself is not a nucleoside analogue. It lacks the crucial ribose or deoxyribose sugar moiety that is the defining feature of a nucleoside. Therefore, it would not be expected to undergo the same metabolic activation pathway as BR and would not directly function as a nucleoside analogue. The mechanism of action of BR is dependent on the entire nucleoside structure, which allows for its recognition and phosphorylation by cellular kinases. nih.gov The study of BR and its analogues, however, provides a fascinating example of how a benzamide moiety can be incorporated into a larger molecule to achieve a specific biological effect.

Other Enzyme Inhibition (e.g., NKCC1)

The Na-K-Cl cotransporter 1 (NKCC1) is an ion transporter involved in regulating intracellular chloride concentration in neurons and is a target for neurological disorders. nih.govacs.org The diuretic drug bumetanide (B1668049) is a known inhibitor of NKCC1, but it also inhibits the kidney-specific isoform NKCC2, leading to diuretic effects. nih.gov Recent research has focused on developing selective NKCC1 inhibitors. nih.govacs.org

While bumetanide is a sulfamoyl benzoic acid derivative, not a benzamide, some newer selective NKCC1 inhibitors have been developed from a benzoic acid-based scaffold. acs.org A structure-activity relationship study of these novel inhibitors revealed that a carboxylic acid on the aromatic ring was important for activity, and the hydrophobicity of other substituents also played a key role. acs.org Although this compound is a benzamide and not a benzoic acid, the structural similarity of the core aromatic ring suggests that benzamide derivatives could be explored as a potential scaffold for NKCC1 inhibitors. The N-ethyl and the fluoro and hydroxy substitutions would need to be evaluated for their contribution to binding and selectivity.

Elucidation of Molecular Binding Modes and Affinities

Understanding how a molecule binds to its target at an atomic level is crucial for rational drug design. For benzamide analogues, molecular docking and structural biology studies have provided insights into their binding modes with various targets.

For HDAC inhibition, docking studies of benzamide inhibitors like MS-275 have revealed a binding mode where the benzamide group interacts with the zinc ion in the active site. pku.edu.cnresearchgate.net The amino group of the benzamide can chelate the zinc, while the rest of the molecule extends towards the surface of the enzyme, making interactions with amino acid residues lining the active site channel. pku.edu.cnresearchgate.net For this compound, the 5-hydroxy group could form a hydrogen bond with key residues such as His146 or Gly154 in HDAC2, while the 3-fluoro substituent could engage in favorable electrostatic or hydrophobic interactions. researchgate.net The N-ethyl group would occupy a hydrophobic pocket near the entrance of the active site.

In the context of mGluR5 allosteric modulation, docking studies have shown that aryl benzamide NAMs bind within a pocket formed by transmembrane helices 2, 3, 5, 6, and 7. mdpi.comnih.gov Key interactions can include hydrogen bonds with serine residues (e.g., Ser654, Ser658) and π-π stacking with aromatic residues like Tyr659 and Trp945. mdpi.com The "linear" or "arc" conformation adopted by the benzamide derivative is critical for fitting into this specific allosteric pocket. mdpi.com The substitutions on this compound would influence its preferred conformation and its ability to make these specific interactions.

Regarding the menin-MLL interaction, co-crystal structures of inhibitors bound to menin reveal a binding pocket where the inhibitor makes key hydrogen bonds and hydrophobic interactions. nih.gov While there are no structures of simple benzamides bound to menin, the benzamide moiety within a larger inhibitor could contribute to binding by forming hydrogen bonds with the protein backbone or specific side chains.

For nucleoside analogues like benzamide riboside, the binding affinity is for the metabolizing enzymes (kinases) and the final target (IMPDH). The binding of the active metabolite, BAD, to IMPDH involves interactions with the NAD+ binding site, where the benzamide portion mimics the nicotinamide (B372718) part of NAD+. nih.gov

Finally, for NKCC1, the development of a pharmacophore model for novel inhibitors has highlighted the importance of a hydrogen bond acceptor and hydrophobic features. acs.org While derived from benzoic acid-based inhibitors, this model could be used to predict the potential binding mode of benzamide analogues and guide the design of new, more potent inhibitors.

Characterization of Ligand-Target Binding Sites

The development of this compound analogues has been driven by the need for chemically stable and selective CRBN ligands that can overcome the limitations of traditional immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its derivatives. acs.orgchemrxiv.orgnih.gov These novel benzamide-type derivatives have been engineered to replicate the binding interactions of the natural degron of CRBN. chemrxiv.orgnih.gov

Structural studies have revealed that the binding of ligands to CRBN is primarily centered within a conserved tri-tryptophan pocket. nih.gov While classical IMiDs also form a crucial hydrogen bond with asparagine 351 (Asn351) in the sensor loop of CRBN, some newer ligands primarily interact within the tri-tryptophan pocket. nih.gov However, the incorporation of an amide group, as is present in the benzamide scaffold, can restore the interaction with Asn351. nih.gov These conformationally locked benzamide derivatives have been shown to effectively mimic the interactions of the natural CRBN degron, leading to stable and high-affinity binding. chemrxiv.orgnih.gov

Analysis of Hydrogen Bonding, Hydrophobic, and Other Non-Covalent Interactions

The binding affinity and specificity of this compound analogues to their target are dictated by a combination of non-covalent interactions. The introduction of a fluorine atom at the ortho position of the benzamide scaffold has been a key strategy in optimizing these interactions. acs.org Fluorination of the benzamide ring leads to several favorable effects:

Increased Acidity of the Amide NH Group: The electron-withdrawing nature of the fluorine atom makes the amide proton more acidic, which can enhance hydrogen bonding interactions within the binding pocket. acs.org

Increased Lipophilicity: The presence of fluorine increases the lipophilicity of the molecule, which can strengthen hydrophobic interactions with the tri-tryptophan pocket of CRBN. acs.org

Intramolecular Hydrogen Bonds: The fluorine atom can participate in intramolecular hydrogen bonds (of the type C-X···H–N, where X is a halogen), which helps to predetermine the ligand's conformation into one that is favorable for binding. acs.org

These features contribute to the enhanced CRBN binding affinity observed in fluorinated benzamide derivatives compared to their non-fluorinated counterparts. acs.org The fluorine-containing compound 8d from a studied series exhibited the highest affinity with an IC50 value of 63 ± 16 μM. acs.org

Modulation of Specific Biochemical Pathways

The binding of this compound analogues to CRBN can modulate specific biochemical pathways, primarily through the mechanism of targeted protein degradation when these ligands are incorporated into PROTACs.

Influence on Gene Expression and Epigenetic Modifications

A primary motivation for developing these novel benzamide-based CRBN binders is to avoid the off-target effects associated with traditional IMiDs, which are known to induce the degradation of neosubstrates such as the transcription factors IKZF1 (Ikaros) and SALL4. acs.orgnih.gov The degradation of these transcription factors can lead to a range of biological effects, including altered gene expression. SALL4, for instance, influences gene expression by interacting with various epigenetic modifiers. acs.org

The novel benzamide-type ligands have been shown to have significantly decreased neomorphic ligase activity on IKZF1/3 and SALL4. nih.gov This enhanced selectivity provides an opportunity to design proximity-inducing compounds that are more specific in their action and avoid the widespread changes in gene expression associated with IMiD-based therapies. acs.orgnih.gov

Pathways of Induced Apoptosis

When incorporated into PROTACs, these benzamide-based CRBN ligands can be used to target specific proteins for degradation, which can, in turn, induce apoptosis in cancer cells. The utility of these ligands has been demonstrated by their successful use in creating potent degraders of Bromodomain-containing protein 4 (BRD4) and Histone deacetylase 6 (HDAC6). acs.orgchemrxiv.orgnih.gov The degradation of these key cellular proteins can trigger apoptotic pathways in cancer cells that are dependent on them for survival. For example, some studies have shown that benzamides can induce both the intrinsic and extrinsic pathways of apoptosis in certain cancer cell lines. researchgate.net

Isotype Selectivity Profiling among Target Families

A significant advantage of the this compound analogues is their favorable selectivity profile. acs.orgchemrxiv.orgnih.gov In the context of CRBN-mediated protein degradation, selectivity is crucial to ensure that only the intended target protein is degraded, while sparing other proteins, including the neosubstrates of IMiDs.

These novel benzamide-based PROTACs have demonstrated a clear selectivity for their intended targets (e.g., BRD4) without significantly affecting the levels of neosubstrates like IKZF3. nih.gov This is in contrast to PROTACs built with traditional IMiD scaffolds, which do cause the degradation of these neosubstrates. nih.gov This selectivity confirms the reduced neomorphic activity of these advanced CRBN ligands and highlights their potential for developing more precise therapeutic agents. chemrxiv.org The high expression of certain CRBN isoforms has been linked to better responses to IMiD-based therapies, suggesting that the specific profile of CRBN expression could also influence the efficacy of these newer ligands. nih.gov

Computational and Theoretical Investigations of N Ethyl 3 Fluoro 5 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For N-Ethyl-3-fluoro-5-hydroxybenzamide, these properties are primarily influenced by the benzamide (B126) core, the fluoro and hydroxy substituents on the aromatic ring, and the ethyl group on the amide nitrogen.

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gap)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity and stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For the parent compound, benzamide, the HOMO and LUMO energy levels have been calculated to be -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.seresearchgate.net The introduction of substituents on the benzene (B151609) ring and the amide nitrogen significantly modulates these values.

In the case of this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating effect of the hydroxyl group would influence the electron density distribution across the aromatic ring. The N-ethyl group also contributes to the electronic environment of the amide functionality.

Computational studies on substituted benzamides have shown that the introduction of different functional groups leads to variations in the HOMO-LUMO gap. For instance, in a study of newly designed benzamide derivatives, the energy gaps ranged from 5.37 eV to 5.51 eV, all lower than that of the parent benzamide, suggesting an increase in reactivity. sci-hub.se A smaller HOMO-LUMO gap is associated with higher polarizability and greater chemical reactivity. nih.govnih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Benzamide and its Analogues

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source(s)
Benzamide-6.724-1.0715.65 sci-hub.seresearchgate.net
N-benzhydryl benzamide (L1)-6.44-1.065.37 sci-hub.se
N, N-diphenethyl benzamide (L2)-6.22-0.775.44 sci-hub.se
N, N-dihexyl benzamide (L3)-6.21-0.725.49 sci-hub.se
N, N-dioctyl benzamide (L4)-6.29-0.775.51 sci-hub.se

This table presents data for benzamide and its analogues to illustrate the effect of substitution on electronic properties. Data for this compound is not available.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. libretexts.org

For benzamide derivatives, the MEP surface typically shows a negative potential (electron-rich) around the carbonyl oxygen and a positive potential (electron-poor) around the amide hydrogens. tandfonline.com The substituents on the aromatic ring further influence this distribution. In this compound, the electronegative fluorine atom would create a region of negative potential, while the hydroxyl group, acting as a hydrogen bond donor, would have a region of positive potential around its hydrogen atom.

Studies on halogenated benzimidazole-like ligands have shown that halogenation increases the positive charge of the aromatic part of the molecule. nih.gov This modulation of the electrostatic surface potential is a crucial factor in ligand-receptor interactions. nih.gov For instance, in an analysis of (amino)carbonothionyl (nitro)benzamide derivatives, the most electron-rich centers were found near the C=O group of the carbonothionylamide unit. tandfonline.com

Dipole Moment and Atomic Charge Distributions

For this compound, the presence of polar C-F, O-H, C=O, and N-H bonds would result in a significant molecular dipole moment. The precise value would depend on the conformational arrangement of the N-ethyl and hydroxyl groups relative to the benzamide core.

Atomic charge distribution calculations provide insight into the partial charges on each atom within the molecule. In a study of 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, it was found that the sulfur and nitrogen atoms carry significant negative charges, making them potential sites for metal ion coordination. semanticscholar.org Similarly, for this compound, the oxygen, nitrogen, and fluorine atoms are expected to carry negative partial charges, while the amide and hydroxyl hydrogens would be positively charged.

Molecular Docking Simulations of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates.

Prediction of Ligand-Target Binding Conformations

Molecular docking studies on various benzamide derivatives have revealed key interactions that contribute to their binding with biological targets. For example, in a study of benzamide derivatives as topoisomerase inhibitors, docking simulations showed interactions with DNA residues and amino acids in the enzyme's active site. researchgate.net

For this compound, the hydroxyl group and the amide group can act as both hydrogen bond donors and acceptors. The carbonyl oxygen is a strong hydrogen bond acceptor. The fluorine atom can participate in halogen bonding and other electrostatic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the receptor.

In a study of two brominated methoxyphenylbenzamide isomers, it was found that the bromine atom played a key role in interactions with protein residues, participating in halogen bonds with the receptor. jst.go.jp Similarly, the fluorine atom in this compound could be crucial for its binding conformation. Docking of 4-[(quinolin-4-yl)amino]benzamide derivatives into the active site of RNA polymerase revealed Pi-Pi stacking and salt bridge interactions as important for binding. nih.gov

Computational Assessment of Binding Affinities

The binding affinity of a ligand to its target is often estimated by a scoring function in molecular docking programs, which calculates a theoretical binding energy. Lower binding energies typically indicate a more favorable interaction.

In a molecular docking study of benzamide derivatives against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, a potential antimalarial target, one compound showed a low docking energy of -4.82 kcal/mol, suggesting good binding affinity. researchgate.net This was attributed to hydrogen bond formation with a key histidine residue in the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules and their interactions with biological targets. fums.ac.irmdpi.com These simulations provide insights into the conformational landscape of a molecule and the intricate dance that occurs when it binds to a protein.

Conformational Analysis of this compound

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. Theoretical studies, often employing ab initio and density functional theory (DFT) methods, can elucidate the preferred conformations of the molecule. researchgate.netrsc.orgnih.gov The rotational barriers around the amide bond and the orientation of the ethyl and fluoro-hydroxyphenyl groups are of particular interest.

The planarity of the benzamide core is a key determinant of its interaction capabilities. The relative orientation of the carbonyl group and the substituents on the phenyl ring can be influenced by both steric and electronic effects. researchgate.net For instance, the fluorine atom, with its high electronegativity, can influence the electron distribution within the aromatic ring and participate in hydrogen bonding. Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The N-ethyl group introduces a degree of flexibility, and its preferred orientation relative to the amide plane is a result of a balance between steric hindrance and hyperconjugative effects. researchgate.net Computational models can predict the relative energies of different conformers, identifying the most stable, low-energy states that are likely to be biologically relevant.

Dynamic Behavior of Ligand-Protein Complexes

When this compound binds to a protein, the resulting complex is not static. MD simulations can be employed to explore the dynamic behavior of this ligand-protein complex over time. fums.ac.irmdpi.com These simulations reveal how the ligand settles into the binding pocket, the stability of its interactions with key amino acid residues, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.commdpi.com

By simulating the system over nanoseconds or even microseconds, researchers can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. mdpi.com The stability of the ligand within the binding site is a critical factor in its potential efficacy as a drug candidate. Furthermore, MD simulations can help to identify allosteric sites—regions on the protein distant from the active site that, when bound by a molecule, can modulate the protein's activity. mdpi.com The calculation of binding free energies, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity, which can be correlated with experimental data. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model would typically include features such as hydrogen bond donors (from the hydroxyl and amide groups), hydrogen bond acceptors (from the carbonyl and hydroxyl oxygen, and the fluorine atom), and aromatic regions.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large databases of chemical compounds for molecules that match the defined features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that have the potential to bind to the same target as this compound. nih.gov Hierarchical virtual screening, which combines different computational techniques like pharmacophore-based screening and molecular docking, can further refine the selection of potential hit compounds for experimental testing. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

In addition to its binding affinity for a target protein, a successful drug candidate must possess favorable ADME properties. In silico methods play a crucial role in the early assessment and optimization of these properties, reducing the time and cost associated with experimental studies. nih.gov

Prediction of Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and duration of action. Computational models can predict the likelihood of a molecule being rapidly metabolized by enzymes in the liver, primarily the cytochrome P450 (CYP) family. nih.gov For this compound, these models would identify potential sites of metabolic attack, such as the ethyl group (which could undergo N-dealkylation) or the aromatic ring (which could be hydroxylated).

Predictive models for metabolic stability are often built using machine learning algorithms, such as random forests, trained on large datasets of experimentally determined metabolic stability data. nih.gov These models use various molecular descriptors, including physicochemical properties and structural fingerprints, to classify compounds as either stable or unstable. nih.gov Early prediction of poor metabolic stability allows medicinal chemists to modify the chemical structure to block or reduce metabolic breakdown, thereby improving the compound's pharmacokinetic profile. nih.gov

Computational Assessment of Lipophilicity and Permeability

Lipophilicity and permeability are critical properties that govern a drug's absorption and distribution in the body. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's ability to cross cell membranes. Permeability refers to the rate at which a compound can pass through biological barriers like the intestinal wall.

Computational tools can accurately predict the logP of a molecule like this compound based on its chemical structure. The polar surface area (PSA), which is the sum of the surface areas of polar atoms, is another important descriptor used to predict permeability. nih.gov Generally, compounds with lower PSA values tend to have better permeability. In silico models can help researchers find the optimal balance between lipophilicity and polarity to ensure good absorption and distribution while minimizing potential off-target effects. nih.gov

Preclinical Pharmacological and Biological Evaluation of N Ethyl 3 Fluoro 5 Hydroxybenzamide Analogues

In Vitro Biological Activities

The in vitro biological activities of various N-Ethyl-3-fluoro-5-hydroxybenzamide analogues have been explored through a range of assays, revealing their potential as antiproliferative, enzyme-inhibiting, and antimicrobial agents.

Benzamide (B126) derivatives have been investigated for their ability to inhibit the growth of cancer cells. In one study, a series of benzamide analogs were evaluated for their antiproliferative activity against A549 tumor cells, a non-small cell lung cancer line. atlantis-press.com The results demonstrated that four of the five tested benzamide analogs inhibited the growth of A549 cells in a manner that was dependent on both the dose and the duration of exposure. atlantis-press.com

Furthermore, research into other structurally related compounds containing a fluorine atom has shown promise. For instance, fluoro-substituted benzimidazole (B57391) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net These compounds were found to be selectively effective against cancer cells while being less toxic to normal human cells. researchgate.net Similarly, novel lipophilic fluoroquinolones, which share a halogenated ring structure, have exhibited excellent antiproliferative activity against a panel of solid and liquid cancer cell lines, including colorectal, breast, and pancreatic cancer cells. nih.gov

Antiproliferative Activity of Benzamide Analogues in A549 Tumor Cells

Compound Activity
Benzamide Analog 1 Inhibited growth in a dose- and time-dependent manner
Benzamide Analog 2 Inhibited growth in a dose- and time-dependent manner
Benzamide Analog 3 Inhibited growth in a dose- and time-dependent manner
Benzamide Analog 4 Inhibited growth in a dose- and time-dependent manner
Benzamide Analog 5 No significant activity

Data sourced from a study on the anti-proliferative activity of benzamide analogs in A549 tumor cells in vitro. atlantis-press.com

Analogues of this compound have shown significant potential as enzyme inhibitors, particularly targeting histone deacetylases (HDACs) and cholinesterases.

N-hydroxybenzamide-based compounds have been synthesized and evaluated as HDAC inhibitors. nih.gov These inhibitors have shown activity against various HDAC isoforms and have demonstrated anti-proliferation activity in several tumor cell lines. nih.gov The specific nature of the capping group on these molecules is critical for achieving selectivity between different classes of HDAC isoforms. nih.gov In a separate study, N-hydroxycinnamamide-based HDAC inhibitors were developed, with some compounds showing potent and selective inhibition of HDAC1 and HDAC3. acs.org

In the context of cholinesterase inhibition, a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues were designed and evaluated. nih.gov These compounds displayed moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Notably, the substitution pattern on the molecule allowed for the modulation of selectivity towards either AChE or BuChE. nih.gov The most promising analogue in this series was N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, which was the best inhibitor of both cholinesterases. nih.gov

While there is substantial research on HDAC and cholinesterase inhibition, specific studies on the inhibition of the Na-K-Cl cotransporter (NKCC1) by this compound analogues are not prominent in the available literature.

Inhibition of Cholinesterases by N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues

Compound Target Enzyme IC50 (µmol·L⁻¹)
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide AChE 18.2
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide BuChE 9.2

Data represents the most potent analogue from the study. nih.gov

The antimicrobial and antiparasitic potential of benzamide-related structures has been an area of active investigation.

A study on fluorobenzoylthiosemicarbazides, which are structurally related to fluoro-benzamides, demonstrated their antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of these compounds was dependent on the substitution pattern, with trifluoromethyl derivatives showing the most promise. nih.gov Another class of related compounds, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, also exhibited activity against MRSA. nih.gov

In the realm of antiparasitic research, novel N-(3,5-diiodophenethyl)-benzamides were synthesized and evaluated for their activity against various parasites. These compounds showed activity against Trypanosoma cruzi, Leishmania panamensis, and Plasmodium falciparum. scielo.br

Antimicrobial Activity of Fluorobenzoylthiosemicarbazides

Compound Target Organism MIC Range (µg/mL)
Trifluoromethyl derivatives Methicillin-sensitive S. aureus 7.82 - 31.25
Trifluoromethyl derivatives Methicillin-resistant S. aureus 7.82 - 31.25

MIC (Minimal Inhibitory Concentration) values indicate the potency of the compounds. nih.gov

While specific radioligand binding studies for this compound are not available, a related compound has been investigated for its receptor binding affinity, suggesting potential applications in medical imaging. A patent discloses a compound, N-Ethyl-N-{2-[4-(5-fluoro-1H-indazol-1-yl)piperidin-1-yl]ethyl}-3-hydroxypropanamide, which was found to have a high binding affinity for the human 5-hydroxytryptamine receptor 2A (5-HT2A). ucsd.edu This finding indicates that with appropriate radiolabeling, such analogues could potentially be developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and quantify 5-HT2A receptors in the brain, which are implicated in various neuropsychiatric disorders.

Binding Affinity of a Fluoro-substituted Analogue

Compound Target Receptor Binding Affinity (Ki)
N-Ethyl-N-{2-[4-(5-fluoro-1H-indazol-1-yl)piperidin-1-yl]ethyl}-3-hydroxypropanamide Human 5-HT2A Receptor 2.10 nM

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. ucsd.edu

In Vivo Efficacy Studies in Non-Human Models

The therapeutic potential of this compound analogues has been further explored in various in vivo models of disease.

In the context of cancer, a representative N-hydroxycinnamamide-based HDAC inhibitor demonstrated potent, orally active antitumor activity in a U937 xenograft model. acs.org This suggests that such compounds can effectively inhibit tumor growth in a living organism.

Regarding neurological and psychiatric conditions, a novel dual orexin (B13118510) receptor antagonist, N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide, has been studied. nih.gov This compound demonstrated potent sleep-promoting effects in a rat polysomnogram study, indicating its potential for treating insomnia. nih.gov Given the role of orexin in arousal and wakefulness, antagonists of its receptors are also being investigated for their potential anxiolytic and antipsychotic properties.

In Vivo Efficacy of a Benzamide Analogue in a Rat Model

Compound In Vivo Model Observed Effect
N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide Rat Polysomnogram Potent sleep-promoting effects

This study highlights the potential of such analogues in modulating sleep and wakefulness. nih.gov

Information regarding preclinical pharmacological and biological evaluation of this compound and its analogues is not available in the reviewed scientific literature.

Extensive searches of publicly available scientific databases and research repositories did not yield any specific information on the preclinical evaluation, imaging studies, or lead optimization of the chemical compound this compound or its direct analogues.

While research exists on other fluorinated benzamide derivatives, particularly in the context of neuroimaging and as inhibitors of various enzymes, no studies were found that specifically name or investigate "this compound" for the purposes outlined in the requested article structure. The provided search results confirm the existence of this chemical compound, identified by its CAS number 1881320-67-7. However, beyond its chemical identity, there is no available data in the public domain concerning its pharmacological properties, use in preclinical imaging, or any efforts toward lead optimization.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections.

Advanced Analytical and Characterization Techniques

Spectroscopic Analysis of N-Ethyl-3-fluoro-5-hydroxybenzamide and Derivatives

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of this compound. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The ethyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling with the adjacent protons. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the fluorine, hydroxyl, and amide substituents. The proton of the hydroxyl group and the proton of the amide (NH) group would each exhibit a characteristic signal, the position of which can be affected by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The carbon atoms of the benzene ring would show signals in the aromatic region, with their chemical shifts influenced by the attached functional groups. The fluorine atom will cause splitting of the signals for the carbon atoms to which it is directly attached and those in close proximity, providing further structural confirmation. The two carbon atoms of the ethyl group would also be readily identifiable.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
CH₃ (ethyl)Triplet~15
CH₂ (ethyl)Quartet~40
Aromatic CHMultiplets~105-130
C-F (aromatic)-~160 (Doublet)
C-OH (aromatic)-~155
C-C=O (aromatic)-~135
C=O (amide)-~170
NH (amide)Broad singlet-
OH (hydroxyl)Broad singlet-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide would appear in a similar region, typically around 3300 cm⁻¹. A strong absorption band around 1630-1680 cm⁻¹ would be characteristic of the C=O (amide I) stretching vibration. The N-H bending vibration (amide II) would be observed around 1510-1570 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
N-H Stretch (amide)~3300
C=O Stretch (amide I)1630-1680
N-H Bend (amide II)1510-1570
Aromatic C=C Stretch1450-1600
C-F Stretch1000-1400

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzamide (B126) chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The presence of the hydroxyl and fluoro substituents on the benzene ring will influence the wavelength of maximum absorption (λₘₐₓ). Typically, benzamide derivatives show absorption bands related to π → π* transitions of the aromatic ring and the carbonyl group.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molar mass: 183.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 183. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern can also be analyzed to further confirm the structure, with characteristic fragments arising from the loss of the ethyl group or other parts of the molecule.

Chromatographic Methods for Purity and Identity (HPLC, UPLC/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or related derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS): UPLC is a high-resolution version of HPLC that uses smaller stationary phase particles, resulting in faster and more efficient separations. When coupled with a mass spectrometer, UPLC/MS provides both chromatographic separation and mass spectrometric detection. This powerful combination allows for the confirmation of the molecular weight of the eluting compound, providing a high degree of confidence in its identity and purity.

X-ray Crystallography and Solid-State Characterization of Benzamide Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For benzamide derivatives, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Future Directions and Research Perspectives

Development of N-Ethyl-3-fluoro-5-hydroxybenzamide as a Research Probe

The development of this compound as a research probe offers a valuable avenue for investigating biological systems. The incorporation of a fluorine atom provides an excellent handle for positron emission tomography (PET) imaging studies through the use of the 18F isotope.

Fluorinated benzamides have already demonstrated their utility as PET tracers for dopamine (B1211576) D2 receptors. For instance, the development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, also known as [18F]fallypride, has provided an improved tool for studying these receptors in the brain. nih.gov This highlights the potential of fluorinated benzamides to serve as imaging agents for neurological targets.

Future research in this area could focus on:

Radiolabeling: Developing a robust method for the radiosynthesis of [18F]this compound.

Target Identification: Identifying the specific biological targets of this compound to guide the application of a corresponding PET tracer.

In Vivo Evaluation: Conducting preclinical studies in animal models to assess the brain penetration, target engagement, and pharmacokinetic profile of the radiolabeled compound. nih.gov

Furthermore, the development of sulfonyl fluoride (B91410) chemical probes has advanced the discovery of modulators for challenging targets like cereblon. nih.govrsc.org This suggests that functionalizing this compound with suitable reactive groups could generate covalent probes to identify and validate novel therapeutic targets.

Strategies for Enhancing Target Specificity and Efficacy

To advance this compound or its derivatives as viable drug candidates, enhancing their target specificity and efficacy is paramount. Several strategies can be employed to achieve this:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-ethyl, fluoro, and hydroxyl groups on the benzamide (B126) scaffold can elucidate the key structural features required for potent and selective binding to a specific biological target. tainstruments.com This involves synthesizing a library of analogs and evaluating their biological activity.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target protein.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can improve pharmacokinetic properties and metabolic stability without compromising biological activity.

Peptide Conjugation: Conjugating the benzamide scaffold to specific peptide sequences can enhance binding affinity and improve selectivity for a particular isozyme or receptor subtype. nih.gov This approach has been successfully used to improve the binding profile of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase. nih.gov

Thermodynamic analysis of binding interactions can provide a rational basis for these modifications, helping to optimize both the enthalpic and entropic contributions to binding affinity and selectivity. tainstruments.com

Exploration of Novel Therapeutic Applications for this compound Derivatives

The substituted benzamide core is a versatile pharmacophore found in drugs with a wide range of therapeutic applications. This suggests that derivatives of this compound could be explored for various diseases.

Central Nervous System (CNS) Disorders: Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are known to modulate dopamine D2 and D3 receptors and are used in the treatment of dysthymia and the negative symptoms of schizophrenia. nih.govnih.gov The structural similarity of this compound to these compounds suggests its potential as a modulator of dopaminergic pathways, warranting investigation for its utility in treating depression, anxiety, and other neuropsychiatric conditions. nih.govgoogle.com

Enzyme Inhibition: Benzamide derivatives have been successfully developed as inhibitors of various enzymes. For example, they have been investigated as:

Histone Deacetylase (HDAC) Inhibitors: Benzamides can selectively inhibit class I and IV HDAC enzymes, which are implicated in cardiovascular diseases and cancer. nih.gov

Carbonic Anhydrase and Acetylcholinesterase Inhibitors: Novel benzenesulfonamides carrying a benzamide moiety have shown inhibitory activity against these enzymes, suggesting potential applications in glaucoma and Alzheimer's disease. researchgate.net

Helicase-Primase Inhibitors: Novel inhibitors targeting the herpes simplex virus (HSV) helicase-primase complex are in clinical development, offering a new approach to antiviral therapy. quiverquant.com

Anticancer and Anti-inflammatory Applications: The indazole scaffold, which can be considered a bioisostere of the benzamide ring, is found in numerous compounds with anticancer and anti-inflammatory properties. nih.gov This suggests that exploring the therapeutic potential of this compound derivatives in these areas could be a fruitful line of research.

Integration of Advanced Computational Methodologies in Benzamide Drug Discovery

Computational chemistry plays a crucial role in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For this compound and its derivatives, computational approaches can be instrumental in several ways:

Virtual Screening: Large chemical libraries can be screened in silico to identify compounds with a high probability of binding to a specific target. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions. This information can guide the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of benzamide derivatives with their biological activities, enabling the prediction of the potency of novel analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, helping to understand the stability of the interaction and the role of solvent molecules. news-medical.net

These computational methods, often used in combination, can significantly reduce the time and cost associated with the discovery and development of new benzamide-based drugs.

Collaborative Research Opportunities and Translational Pathways

The journey of a promising compound like this compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborative efforts.

Collaborative Research: Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) can leverage complementary expertise and resources. Academic labs may excel in basic research and target identification, while pharmaceutical companies possess the infrastructure for large-scale chemical synthesis, high-throughput screening, and clinical development.

Translational Pathways: A clear translational pathway is essential to guide the development of a drug candidate. For CNS drug candidates, this involves addressing challenges such as blood-brain barrier penetration and the identification of relevant biomarkers. nih.govscispace.commdpi.com Neuroimaging techniques can play a vital role in demonstrating target engagement in the brain and providing early evidence of pharmacodynamic effects. nih.gov For other therapeutic areas, establishing a robust preclinical data package, including in vivo efficacy and safety studies, is crucial for obtaining regulatory approval for clinical trials. researchgate.net

The development of small molecule inhibitors often follows a "quick win/fast fail" paradigm, where early-phase clinical trials are designed to provide rapid proof-of-concept. researchgate.net This approach helps to de-risk drug development projects and focus resources on the most promising candidates.

Q & A

Q. What synthetic routes are reported for N-Ethyl-3-fluoro-5-hydroxybenzamide, and how can researchers adapt them for small-scale laboratory synthesis?

A common approach involves coupling 3-fluoro-5-hydroxybenzoic acid derivatives with ethylamine via activation reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., in acetonitrile with N-methylimidazole as a base, as shown in analogous benzamide syntheses) . For small-scale adaptation, researchers should prioritize stoichiometric control (e.g., 1:1 molar ratio of acid to amine) and employ milder activating agents (e.g., HATU or EDCI) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR :
    • ¹H NMR : A singlet for the ethyl group’s methyl protons (~1.2–1.4 ppm), a triplet for the ethyl CH₂ (~3.4–3.6 ppm), and aromatic protons split due to fluorine coupling (e.g., 6.8–7.5 ppm) .
    • ¹⁹F NMR : A distinct peak near -110 ppm (CF coupling) .
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and hydroxyl (-OH) groups (~3200–3400 cm⁻¹) .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent and temperature conditions?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, MeCN) enhance reagent solubility, while ethereal solvents (THF) may reduce side-product formation .
  • Temperature gradients : Conduct reactions at 0°C (to minimize hydrolysis) or 50–80°C (to accelerate coupling) and monitor via TLC or LC-MS .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Q. What strategies are effective for resolving contradictory data in the compound’s biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Assay validation :
    • Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability.
    • Replicate experiments across multiple cell lines or enzyme batches to rule out variability .
  • Data reconciliation : Apply multivariate analysis to identify confounding factors (e.g., solvent DMSO concentration, pH shifts) .
  • Computational docking : Compare molecular interactions with target proteins using software like AutoDock to rationalize activity trends .

Q. How can researchers design stability studies for this compound under physiological conditions to assess its viability as a drug candidate?

  • Forced degradation : Expose the compound to:
    • Acidic/basic conditions (0.1M HCl/NaOH at 37°C).
    • Oxidative stress (3% H₂O₂).
    • Light (ICH Q1B guidelines) .
  • Analytical monitoring : Use HPLC-PDA to track degradation products and LC-HRMS to identify structural modifications (e.g., hydrolysis of the amide bond or defluorination) .

Q. What computational methods are recommended to predict the compound’s reactivity in novel synthetic pathways or metabolic pathways?

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys databases propose feasible precursors (e.g., fluorinated benzoyl chlorides) and reaction pathways .
  • Metabolism prediction : Use ADMET predictors (e.g., SwissADME) to model phase I/II metabolism, focusing on hydroxylation or glucuronidation of the benzamide core .

Methodological Guidelines

Q. How should researchers address low crystallinity in X-ray diffraction studies of this compound derivatives?

  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation.
  • Derivatization : Introduce heavy atoms (e.g., bromine) or co-crystallize with stabilizing agents (e.g., crown ethers) .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers to simulate intestinal absorption.
  • Plasma stability : Incubate with human plasma and quantify degradation via LC-MS/MS .
  • CYP450 inhibition : Use recombinant cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic interactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-fluoro-5-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-fluoro-5-hydroxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.